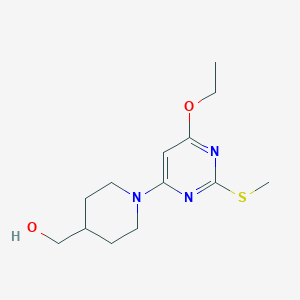

![molecular formula C9H12N6 B2986823 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine CAS No. 946332-34-9](/img/structure/B2986823.png)

3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of 4,6-diaryl-3-(aryldiazenyl)-7-thioxo-4,6,7,8-tetra-hydro-pyrimido[4,5-d]pyrimidine-2,5-(1H,3H)-diones via a regioselective route by a Diels–Alder type cycloaddition .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its similarity to the pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of the pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions of “this compound” can be inferred from the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The pyrrolidine ring is known for its reactivity and has been used in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For example, a related compound was reported to be a solid with a melting point of >300°C .科学的研究の応用

Antimicrobial and Antiviral Profiling

Research on pyrrolo[2,3-d]pyrimidine derivatives, which share a core structural similarity with 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine, has demonstrated potent antimicrobial activities. For instance, derivatives have been synthesized with considerable antimicrobial potential, emphasizing the role of such compounds in developing new antimicrobial agents (Mohamed et al., 2005). Moreover, another study highlighted the synthesis of thieno-fused 7-deazapurine ribonucleosides showing low micromolar to submicromolar in vitro cytostatic activities against a range of cancer and leukemia cell lines, along with some antiviral activity against HCV (Tichy et al., 2017).

Anticancer Research

The anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives is a significant area of interest. Studies have shown that certain derivatives can act as potent inhibitors of key enzymes involved in cancer cell proliferation. For example, derivatives have been identified with pronounced plant growth-stimulating effects, suggesting potential for further exploration in anticancer applications (Pivazyan et al., 2019). Additionally, research into dual inhibitors of thymidylate synthase and dihydrofolate reductase, incorporating pyrrolo[2,3-d]pyrimidine motifs, has unveiled compounds with promising antitumor properties (Gangjee et al., 2000).

Materials Science Applications

In materials science, the structural characteristics of pyrrolo[2,3-d]pyrimidines have been leveraged in the development of new phosphors for organic light-emitting diodes (OLEDs). A study demonstrated the synthesis of Ir(III) phosphors using pyrimidine cyclometalates, leading to high-performance sky-blue- and white-emitting OLEDs. This research underscores the versatility of pyrrolo[2,3-d]pyrimidine derivatives in applications beyond biomedical research, extending into advanced materials engineering (Chang et al., 2013).

作用機序

Target of Action

The primary target of 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death through apoptosis .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

将来の方向性

生化学分析

Biochemical Properties

Role in Biochemical Reactions: This compound interacts with various biomolecules within cells. Notably, it selectively inhibits cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression. CDK2 plays a pivotal role in phosphorylating key components involved in cell proliferation . By inhibiting CDK2, 3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine disrupts cell cycle progression and suppresses tumor growth.

Enzyme and Protein Interactions: The compound directly interacts with CDK2 and its regulatory partner, cyclin A2. This interaction prevents the activation of CDK2 and halts cell cycle progression. Additionally, it forms essential hydrogen bonds with Leu83 in the CDK2 active site .

Cellular Effects

Impact on Cell Function:- Disrupting cell cycle progression.

- Inducing apoptosis within cancer cells.

- Modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

- Binds to CDK2, preventing its activation.

- Alters cell cycle checkpoints.

- Regulates gene expression by affecting transcription factors.

Temporal Effects in Laboratory Settings

- Stability of the compound over time.

- Long-term effects on cellular function, including sustained inhibition of CDK2 and cell growth suppression.

Dosage Effects in Animal Models

- Varying dosages of the compound exhibit different effects.

- Threshold effects may occur.

- High doses may lead to toxicity or adverse reactions.

Metabolic Pathways

Involvement in Metabolism:特性

IUPAC Name |

3-methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-14-8-7(12-13-14)9(11-6-10-8)15-4-2-3-5-15/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDWZJVTUGIYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCCC3)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,4-Diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986744.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2986747.png)

![N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2986748.png)

![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)

![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)

![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)